molecular formula C22H25NO5S B2484316 KCC2 blocker 1

KCC2 blocker 1

Cat. No.: B2484316
M. Wt: 415.5 g/mol
InChI Key: XFXZWVGQXNFWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KCC2 blocker 1 is a selective inhibitor of the potassium-chloride cotransporter 2 (KCC2). This compound is significant in neuroscience research due to its role in modulating chloride homeostasis in neurons. By inhibiting KCC2, it affects the intracellular chloride concentration, which in turn influences the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

The industrial production of KCC2 blocker 1 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

KCC2 blocker 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

KCC2 blocker 1 has a wide range of applications in scientific research:

Mechanism of Action

KCC2 blocker 1 exerts its effects by selectively inhibiting the potassium-chloride cotransporter 2. This inhibition leads to an increase in intracellular chloride concentration, which affects the inhibitory neurotransmission mediated by gamma-aminobutyric acid receptors. The molecular targets include the KCC2 protein and associated signaling pathways, such as the WNK, PKC, and BDNF pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXZWVGQXNFWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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